Santalin
Description
Properties
CAS No. |
1397-70-2 |
|---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.271 |
Origin of Product |
United States |
Structural Elucidation and Isomeric Characterization of Santalin Compounds
Advanced Spectroscopic Methodologies for Santalin Isomers
Spectroscopic techniques provide invaluable data regarding the molecular vibrations, electronic transitions, and nuclear environments of this compound compounds, enabling the elucidation of their structures and the differentiation of their isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules, including natural products like this compound. It provides detailed information about the carbon-hydrogen framework and the functional groups present in a molecule. hyphadiscovery.comresearchgate.netnd.edumagritek.com By analyzing ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques such as COSY, HSQC, and HMBC, researchers can determine the connectivity of atoms and assign specific signals to particular protons and carbons within the this compound structure. hyphadiscovery.comresearchgate.netnd.edu
For instance, ¹H NMR spectroscopy has been used to determine the structural features of this compound A. Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum of this compound A provides insights into the types of protons present and their neighboring environments. informaticsjournals.co.in
| Signal (ppm) | Multiplicity | Coupling Constant (Hz) | Number of Protons | Assignment (this compound A) |
| 9.77 | s | - | 1H | OH |
| 9.61 | s | - | 1H | OH |
| 9.51 | s | - | 1H | - |
| 9.28 | s | - | 1H | OH |
| 8.62 | s | - | 1H | OH |
| 7.06 | s | - | 1H | - |
| 6.98 | d | 8.1 | 1H | - |
| 6.66 | s | - | 1H | - |
| 6.65 | d | 2.2 | 1H | - |
| 6.63 | d | 1.9 | 1H | - |
| 6.56 | dd | 8.3, 2.2 | 1H | - |
| 6.56 | d | 8.2 | 2H | - |
| 6.51 | d | 8.2, 1.9 | 1H | - |
| 6.42 | d | 1.1 | 1H | - |
| 4.05 | d | 14.6 | 2H | - |
| 3.89 | s | - | 3H | OCH₃ |
| 3.89 | d | 14.6 | 1H | - |
| 3.64 | s | - | 3H | OCH₃ |
| 3.63 | s | - | 3H | OCH₃ |
| 3.59 | s | - | 3H | OCH₃ |
¹³C NMR spectral analysis of this compound and santarubin permethyl ethers has also been reported, providing further details on the carbon framework of these compounds. unesp.brrsc.org
Mass Spectrometry (MS) Applications in Isomer Differentiation
Mass spectrometry is a powerful technique for determining the molecular weight of compounds and obtaining fragmentation patterns that can help in structural identification and isomer differentiation. sciex.comresearchgate.netnih.govmdpi.com Techniques like LC-MS and HR-MS have been used to analyze purified this compound fractions, revealing the presence of this compound A and this compound B with distinct molecular weights. informaticsjournals.co.in this compound A was found to have a molecular weight of 583 g/mol , and this compound B had a molecular weight of 597 g/mol . informaticsjournals.co.in
While isomers can pose challenges for MS due to their identical molecular weights, advanced MS techniques such as tandem mass spectrometry (MS/MS) and fragmentation methods like collision-induced dissociation (CID) and electron-activated dissociation (EAD) can provide diagnostic fragments that help distinguish between them. sciex.comresearchgate.netnih.govlcms.cz Differences in peak intensity in mass spectra can also be used to differentiate isomers. researchgate.netnih.gov
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within a molecule, serving as a molecular fingerprint. gatewayanalytical.comstellarnet.usresearchgate.netedinst.comlabmanager.com FTIR spectroscopy measures the absorption of infrared light by molecular bonds, while Raman spectroscopy measures the inelastic scattering of light due to molecular vibrations. gatewayanalytical.comstellarnet.usedinst.com These techniques are complementary, as different molecular vibrations are active in IR and Raman spectroscopy based on changes in dipole moment and polarizability, respectively. gatewayanalytical.comedinst.com While general applications of FTIR and Raman in identifying functional groups are well-established, specific detailed research findings on the application of FTIR and Raman spectroscopy solely for the structural elucidation and isomer differentiation of this compound compounds were not extensively detailed in the provided search results. However, these techniques are generally applicable to the analysis of organic molecules and would contribute to a comprehensive structural characterization by identifying key functional groups present in santalins.
Crystallographic Analysis of this compound Derivatives
X-ray crystallography provides definitive three-dimensional structural information of molecules in the crystalline state, including precise bond lengths, bond angles, and torsional angles. researchgate.netmdpi.comresearchgate.netnih.gov This technique is particularly powerful for confirming structures determined by other methods and for resolving ambiguities, especially regarding stereochemistry. While direct crystallographic analysis of the primary this compound isomers (A, B, C, Y) was not prominently featured in the search results, crystallographic studies of related xanthenedione derivatives and other natural products have been reported, demonstrating the utility of this technique in confirming complex molecular structures. mdpi.comresearchgate.netresearchgate.net Obtaining suitable crystals of this compound compounds is a prerequisite for this analysis.
Computational Chemistry in Structural Prediction and Validation
Computational chemistry methods, such as Density Functional Theory (DFT), play an increasingly important role in supporting experimental structural elucidation. researchgate.netresearchgate.netwikipedia.orgschrodinger.commit.eduresearchgate.net These methods can be used to predict molecular structures, calculate spectroscopic parameters (like NMR shifts or vibrational frequencies), and evaluate the relative stabilities of different isomers or conformers. researchgate.netwikipedia.orgschrodinger.comresearchgate.netrsc.org By comparing experimentally obtained spectroscopic data with computationally predicted values, researchers can validate proposed structures and gain deeper insights into the electronic and structural properties of molecules. researchgate.net Computational approaches can also assist in understanding reaction mechanisms relevant to the biosynthesis or synthesis of santalins. researchgate.netuni-muenchen.de While specific detailed computational studies focused solely on predicting or validating the structures of santalins A, B, C, or Y were not extensively detailed, the application of DFT and other computational techniques in the study of related natural products and complex organic molecules highlights their relevance in modern structural chemistry. researchgate.netresearchgate.net
Biosynthesis and Metabolic Pathways of Santalin
Precursor Identification and Early Biosynthetic Intermediates
While the complete early biosynthetic intermediates for Santalin A, B, and Y are still under investigation, research suggests that isoflavilium salts and open-chain C15 units may serve as potential precursors for Santalins A and B. agriculturejournals.cz These compounds are believed to initiate the biosynthetic mechanism through coupling reactions. agriculturejournals.cz For this compound Y, studies on its biomimetic synthesis propose that it may arise from two simple, achiral building blocks. uni-muenchen.de Specifically, a benzylstyrene and a "vinylogous oxidopyrylium" (a high-energy tautomer) are suggested as key precursors in the formation of the this compound Y framework. researchgate.netblogspot.comnih.govuni-muenchen.de The presence of chalcones and isoflavonoids in Pterocarpus santalinus also suggests their potential role as precursor molecules in the biosynthesis of these pigments. researchgate.net
Enzymatic Mechanisms and Biotransformations in this compound Formation
Although specific enzymes directly catalyzing the formation of the core this compound structures have not been fully characterized, the biosynthesis of related natural products, such as sesquiterpenes and other flavonoids, involves various enzymatic mechanisms. For instance, the biosynthesis of santalenes and santalols in Santalum album involves santalene synthases (STSs) and cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.net CYPs are known to catalyze oxidation reactions, such as the hydroxylation of santalenes to santalols. nih.govresearchgate.net While this compound has a different structural class (benzoxanthenone and oxafenestrane), it is plausible that similar enzymatic transformations, such as oxidation, cyclization, and rearrangements, catalyzed by plant enzymes like P450 monooxygenases and other tailoring enzymes, are involved in its biosynthesis. The biomimetic synthesis studies highlight the potential for enzyme-free cascade reactions to form the complex structures, suggesting that in planta, specific enzymatic environments could facilitate similar transformations with high specificity. uni-muenchen.de
Proposed Biosynthetic Cascades for this compound A, B, and Y
Proposed biosynthetic pathways for this compound A, B, and Y are largely based on structural analysis and biomimetic synthesis experiments. These proposals outline potential cascade reactions that could occur in the plant.
Formation Pathways of Benzoxanthenone Core Structures
This compound A and B, which possess benzoxanthenone core structures, are hypothesized to form through a cascade that may involve a formal [4+2] cycloaddition and oxidation. uni-muenchen.de This is supported by biomimetic synthesis approaches that successfully construct the benzoxanthenone scaffold through similar reaction sequences. uni-muenchen.de The proposed mechanism starts with isoflavilium salts and an open-chain C15 unit, undergoing initial coupling followed by cyclization and oxidation to yield the benzoxanthenone framework. agriculturejournals.cz
Mechanisms for Oxafenestrane Framework Generation
The formation of the unique oxafenestrane framework found in this compound Y is proposed to occur via a different cascade. Biomimetic synthesis studies suggest a key step involving a [3+2] cycloaddition between a benzylstyrene and a "vinylogous oxidopyrylium". researchgate.netblogspot.comnih.govuni-muenchen.de This cycloaddition is followed by an intramolecular Friedel-Crafts cyclization, which generates the complex oxafenestrane ring system and establishes the stereocenters of this compound Y. researchgate.netblogspot.comnih.gov This proposed concerted cycloaddition mechanism helps explain the observed stereochemistry of this compound Y. blogspot.com
Genetic and Genomic Basis of this compound Biosynthesis in Pterocarpus santalinus
Research into the genetic and genomic basis of this compound biosynthesis in Pterocarpus santalinus is an emerging area. A draft genome of P. santalinus has been assembled, providing a valuable resource for identifying genes involved in secondary metabolite biosynthesis, including this compound. researchgate.netnih.govias.ac.inresearchgate.net The genome size is estimated to be 541 Mb, with over 51,000 consensus gene sets predicted. researchgate.netnih.govresearchgate.net Transcriptome profiling studies in P. santalinus have identified genes involved in terpenoid biosynthesis, a different class of compounds, suggesting that similar approaches can be applied to identify genes related to this compound production. plos.org Identifying specific genes encoding the enzymes involved in the proposed biosynthetic cascades for this compound A, B, and Y is a key area for future research. The presence of different levels of this compound in wavy-grained and smooth-grained wood of P. santalinus suggests a genetic influence on its production. researchgate.net
Comparative Biosynthetic Analyses with Related Natural Products
Comparing the biosynthesis of this compound with related natural products, such as other flavonoids, isoflavonoids, and benzoxanthenones, can provide insights into potential shared pathways and enzymatic mechanisms. This compound A, B, and santarubins A, B share a similar core structure with different substitution patterns, suggesting a common biosynthetic origin from flavonoid precursors. rsc.org Isoflavonoids, which are structurally related to proposed this compound precursors like isoflavilium salts, are synthesized through pathways involving a 1,2-aryl migration during flavonoid biosynthesis. rsc.orgresearchgate.net The biosynthesis of other benzoxanthenone lignans, like sauchinone, involves the conversion of phenylalanine to intermediates such as isoeugenol, followed by oxidative coupling and cyclization reactions. nih.govdntb.gov.uaresearchgate.netnih.gov While the specific precursors differ, the involvement of oxidative steps and cyclization cascades in the formation of the benzoxanthenone scaffold appears to be a recurring theme in the biosynthesis of this class of compounds. nih.govnih.gov Comparative genomic and transcriptomic studies with related species known to produce similar compounds could help identify candidate genes and pathways involved in this compound biosynthesis in P. santalinus.
Synthetic Chemistry Approaches to Santalin Compounds
Total Synthesis Strategies for Santalin Isomers
Total synthesis of this compound isomers involves the complete construction of the molecule from simpler, commercially available starting materials through a series of controlled chemical reactions.
Route Design and Retrosynthetic Analysis of Complex this compound Structures
The design of synthetic routes for complex this compound structures typically begins with a retrosynthetic analysis. This process involves working backward from the target molecule to identify simpler precursor molecules and the reactions that could form the bonds in the final structure. For this compound isomers like this compound A and B, which share a benzoxanthenone core, retrosynthetic strategies often focus on assembling this core structure and then incorporating the various hydroxyl and methoxy (B1213986) substituents at the correct positions. The complexity arises from the multiple functional groups and the rigid polycyclic system.
Biomimetic Synthesis of this compound A, B, and Y
Biomimetic synthesis seeks to emulate proposed biosynthetic pathways in living organisms to synthesize natural products. This approach can offer elegant and efficient routes to complex molecules by utilizing reaction cascades and transformations that are believed to occur in nature. Biomimetic syntheses of this compound A, B, and Y have been reported, suggesting that these pigments are likely biosynthesized from flavonoid precursors like chalcones and isoflavonoids in plants. researchgate.netuni-muenchen.de
Exploration of Biomimetic Reaction Cascades
Biomimetic syntheses of santalins have explored reaction cascades that mimic plausible enzymatic or spontaneous transformations occurring in the plant. For this compound A and B, a formal [4+2] cycloaddition and oxidation cascade has been proposed and explored synthetically to construct the benzoxanthenone framework. uni-muenchen.de In the case of this compound Y, a key biomimetic step involves a cascade initiated by a formal [3+2] cycloaddition. researchgate.netresearchgate.netnih.govcipsm.deuni-muenchen.de These cascades allow for the rapid assembly of molecular complexity from simpler precursors.
Formal Cycloaddition Reactions in Core Structure Construction
Formal cycloaddition reactions play a significant role in the biomimetic construction of the core structures of this compound compounds. For this compound Y, a proposed key step is a formal [3+2] cycloaddition between a benzylstyrene and a "vinylogous oxidopyrylium" intermediate. researchgate.netresearchgate.netnih.govcipsm.deblogspot.com This cycloaddition is hypothesized to generate the unique oxafenestrane framework of this compound Y and simultaneously establish its five stereocenters in a single operation. researchgate.netresearchgate.netnih.govcipsm.de this compound A and B are suggested to arise from a formal [4+2] cycloaddition and oxidation cascade. uni-muenchen.de Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic systems. wikipedia.org
Friedel-Crafts Cyclization Pathways in this compound Y Synthesis
Following the initial cycloaddition cascade in the proposed biomimetic synthesis of this compound Y, an intramolecular Friedel-Crafts reaction is envisioned to complete the formation of the molecular framework. researchgate.netresearchgate.netnih.govcipsm.deuni-muenchen.deblogspot.comnih.gov Friedel-Crafts reactions are a class of reactions that involve the alkylation or acylation of an aromatic ring. nih.gov In the context of this compound Y synthesis, this cyclization step would involve the attack of an aromatic ring onto an electrophilic center, closing a ring and contributing to the formation of the complex oxafenestrane structure. researchgate.netresearchgate.netnih.govcipsm.de This intramolecular cyclization is a crucial step in establishing the final ring system of this compound Y. researchgate.netresearchgate.netnih.govcipsm.de
Isolation, Extraction, and Purification Methodologies for Santalin
Advanced Extraction Techniques for Santalin Compounds
Modern extraction techniques offer advantages over conventional methods, such as reduced extraction times, lower solvent consumption, and improved efficiency. rroij.comresearchgate.net Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE) are among the advanced techniques applied or investigated for the extraction of natural products, including compounds from Pterocarpus santalinus. rroij.com
Microwave-Assisted Extraction (MAE) Optimization and Efficiency
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, increasing the internal pressure within the plant cells and facilitating the release of target compounds. researchgate.netmdpi.com This technique can significantly reduce extraction time and solvent volume compared to conventional methods. mdpi.com
Research on MAE for extracting colorants like this compound from red sandalwood has shown promising results. Microwave radiation for short durations, such as 3 to 5 minutes, has been employed to isolate this compound from red sandalwood powder using different media, including aqueous and acidic solutions. mdpi.comresearchgate.net Studies have indicated that MAE has the potential to extract dye efficiently using an optimum medium with less time and energy. researchgate.netresearcher.life
Optimization studies for MAE of phenolic compounds from other plant matrices, which can be relevant for this compound extraction, have shown that factors like temperature, time, and solvent composition significantly influence extraction yield. For instance, high temperatures and short times have been found to be effective for achieving high yields in MAE of phenolic compounds. mdpi.comsciforum.net
Supercritical Fluid Extraction (SFE) Applications
Supercritical Fluid Extraction (SFE) uses a substance, typically carbon dioxide, above its critical temperature and pressure as the extraction solvent. Supercritical CO2 has favorable properties, such as high diffusivity and low viscosity, allowing it to penetrate the plant matrix effectively. srce.hr SFE is often used for extracting non-polar or moderately polar compounds. srce.hr
While direct information on SFE specifically for this compound extraction was not extensively found in the provided context, SFE is a recognized advanced extraction technique for bioactive compounds from plant materials. srce.hrresearchgate.netnih.gov Its application for this compound would depend on the polarity of the specific this compound compounds targeted. Studies on other plants have combined SFE with other techniques like UAE to enhance the extraction of compounds with varying polarities. srce.hrresearchgate.net
Ultrasound-Assisted Extraction (UAE) Protocols
Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high temperatures and pressures, disrupting plant cell walls and improving the mass transfer of compounds into the solvent. researchgate.netsrce.hr UAE is considered a promising green technique due to its potential for shorter extraction times and reduced solvent usage. researchgate.net
UAE has been investigated for the extraction of bioactive compounds from various plants. srce.hrresearchgate.netijcps.com Parameters influencing UAE efficiency include extraction time, temperature, solvent type and concentration, and ultrasonic power or amplitude. sciforum.netsrce.hrresearchgate.net
Comparisons between MAE and UAE for extracting phenolic compounds from other plant sources suggest that MAE can sometimes provide higher extraction yields than UAE under certain optimized conditions. researchgate.netmdpi.comsciforum.netresearchgate.net However, the effectiveness of each technique can be highly dependent on the specific plant matrix and target compounds. researchgate.netsciforum.net
Chromatographic Purification Strategies
Following the initial extraction, chromatographic methods are essential for separating and purifying individual this compound compounds from the complex crude extract. informaticsjournals.co.inrroij.com
High-Performance Liquid Chromatography (HPLC) for Fractionation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, and analysis of natural products, including those from Pterocarpus santalinus. informaticsjournals.co.inwisdomlib.orgresearchgate.net HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. rroij.com
HPLC is commonly employed for both analytical and preparative purposes in this compound research. It can be used to fractionate crude extracts or partially purified samples to isolate specific this compound components. informaticsjournals.co.inresearchgate.net Preparative HPLC allows for the purification of larger quantities of isolated compounds. informaticsjournals.co.inresearchgate.net HPLC is also used to assess the purity of isolated this compound compounds. researchgate.net
Studies have utilized HPLC with various stationary phases (e.g., C18) and mobile phases (e.g., gradients of acetonitrile (B52724) and water with acidic modifiers) to purify compounds from Pterocarpus santalinus extracts. researchgate.net HPLC analysis of fractions obtained from other separation techniques, such as Counter-Current Chromatography (CCC), is often performed to check the purity and identify the components. researchgate.net
High-Performance Counter-Current Chromatography (HPCCC) in Targeted Isolation
High-Performance Counter-Current Chromatography (HPCCC), a type of CCC, is a liquid-liquid chromatographic technique that does not use a solid stationary phase. rroij.com This can reduce sample loss and denaturation that can occur with solid supports, making it suitable for the isolation of a wide range of natural products. rroij.com HPCCC separates compounds based on their partition coefficients between two immiscible liquid phases. rroij.com
HPCCC has been successfully applied for the separation and targeted isolation of compounds from Pterocarpus santalinus heartwood extracts. nih.govresearchgate.net This technique can be particularly useful for handling complex mixtures and scaling up the isolation process. researchgate.netresearchgate.net
Research has demonstrated the use of HPCCC to separate Pterocarpus santalinus extracts into multiple fractions. nih.govresearchgate.net These fractions can then be further analyzed or purified by other methods like HPLC. researchgate.netnih.gov HPCCC, sometimes in hyphenated systems (HPCCC+), has been used for the efficient and targeted isolation of bioactive constituents from Pterocarpus santalinus. researchgate.net
Preparative Chromatography Techniques for Large-Scale Purification
Preparative chromatography is a crucial technique for the purification of natural products, including this compound, on a larger scale. This method allows for the separation of compounds based on their differential interactions with a stationary phase and a mobile phase. rroij.com
Various modes of preparative chromatography can be applied. For instance, column chromatography using silica (B1680970) gel is a common approach for the initial separation of crude extracts. researchgate.netgoogle.com Different solvent systems, such as mixtures of hexane (B92381) and ethyl acetate (B1210297), are used as the mobile phase to elute compounds based on their polarity. google.com
For larger scale purification and to achieve higher purity, techniques like preparative high-performance liquid chromatography (prep-HPLC) are employed. mdpi.com Prep-HPLC offers high resolution and efficiency, making it suitable for separating individual constituents from complex mixtures. mdpi.com Reversed-phase chromatography, often utilizing C18 stationary phases, is a powerful method for peptide and peptide-like molecule purification and can be adapted for other natural products like this compound, separating based on hydrophobic interactions. polypeptide.com Medium-pressure liquid chromatography can be used as a pretreatment step before prep-HPLC to reduce column contamination and enrich the target compound. mdpi.com
While specific detailed protocols for large-scale preparative chromatography of this compound were not extensively detailed in the search results, the principles and techniques commonly applied to natural product isolation on a preparative scale, such as those discussed for other compounds, are relevant. mdpi.compolypeptide.comevotec.comtaylorfrancis.comnih.gov These methods often involve optimizing parameters like column size, stationary phase, mobile phase composition, flow rate, and sample loading to achieve efficient separation and high yield of the desired compound. taylorfrancis.com
Molecular Sieving and Crystallization Techniques
Molecular sieving and crystallization are also utilized in the purification of natural products. Molecular sieves are porous materials that can separate molecules based on their size or shape. antenchem.comijcrt.org While primarily discussed in the context of synthesis and other chemical processes in the search results, molecular sieving could potentially be applied in the purification of this compound to remove smaller or larger impurities depending on the pore size of the sieve material and the molecular dimensions of this compound and the impurities. ijcrt.org
Crystallization is a common purification technique that relies on the difference in solubility of the target compound and impurities in a specific solvent or mixture of solvents. rroij.com By carefully controlling parameters such as temperature, solvent composition, and concentration, this compound can be induced to crystallize out of the solution, leaving impurities behind. google.comgutenberg.org The purity of the crystalline product can be further improved by recrystallization. google.com Historically, this compound has been noted to form a crystalline powder when pure. gutenberg.org
Impact of Extraction Parameters on this compound Yield and Purity
The efficiency of this compound extraction and the purity of the resulting extract are significantly influenced by various extraction parameters. Research has explored the optimization of these parameters to maximize the yield of natural dyes, including this compound, from Pterocarpus santalinus. tropicalplantresearch.comijera.com
Key parameters that have been investigated include:
Solvent Type: Different solvents exhibit varying abilities to dissolve this compound and other compounds present in the plant material. Studies have compared the effectiveness of solvents like ethanol (B145695), methanol (B129727), ethyl acetate, and chloroform (B151607). tropicalplantresearch.comijera.com Microwave-assisted extraction using ethyl acetate and methanol has shown high natural dye yield percentages. ijera.comslideshare.net Ethanol has also been found to be effective, with studies indicating that an ethanol concentration of 80% in aqueous solvent can increase the content of colorants and flavonoid compounds. researchgate.net
Extraction Temperature: Temperature affects the solubility and diffusion of compounds. Optimized extraction temperatures have been determined for different solvents. For example, a study using chloroform and ethanol reported optimal temperatures in the range of 35-65°C. tropicalplantresearch.com
Extraction Time: The duration of the extraction process impacts the amount of compound extracted. Longer extraction times can lead to higher yields, but excessive time may also extract more impurities or potentially degrade the target compound. Optimized extraction times have been identified in research. tropicalplantresearch.comijera.com
Solid-to-Liquid Ratio: The ratio of the plant material to the extraction solvent affects the concentration gradient and the efficiency of compound transfer into the solvent. Studies have explored various solid-to-liquid ratios to optimize yield. tropicalplantresearch.comijera.com
pH of the Medium: The pH of the extraction medium can influence the solubility and stability of this compound. Acidic conditions have been explored for dye extraction. mdpi.com
Extraction Technique: Different extraction techniques, such as solvent extraction, ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE), can have varying efficiencies and impact on yield and purity. mdpi.comijera.comrroij.comslideshare.netconnectedpapers.com MAE has been reported to show high natural dye yield percentages. ijera.comslideshare.net UAE is noted for potentially providing high extraction yields in shorter times with lower solvent amounts compared to traditional methods. ijera.com
Detailed research findings often involve the use of optimization methodologies like Response Surface Methodology (RSM) to determine the optimal combination of these parameters for maximizing this compound yield. tropicalplantresearch.comijera.comslideshare.net For instance, studies have used three-level three-factor Box-Behnken designs to identify optimal conditions. tropicalplantresearch.comijera.com
The impact of these parameters can be illustrated by data from optimization studies. For example, one study reported the best predicted yield of dye with chloroform solvent extraction as 17.9% at specific conditions (35°C, 105 minutes, feed ratio 200 mL/g), with an experimental yield of 17%. tropicalplantresearch.com For ethanol solvent extraction, the predicted yield was 24.36% at different optimal conditions (65°C, 105 minutes, feed ratio 200 mL/g), with an experimental yield of 23%. tropicalplantresearch.com
Here is an example of how extraction parameters and their impact on yield might be presented based on research findings:
| Extraction Method | Solvent | Temperature (°C) | Time (minutes) | Solid-to-Liquid Ratio (g/mL) | Predicted Yield (%) | Experimental Yield (%) |
| Solvent Extraction | Chloroform | 35 | 105 | 1:200 | 17.9 | 17 |
| Solvent Extraction | Ethanol | 65 | 105 | 1:200 | 24.36 | 23 |
| Microwave Assisted Extraction | Ethyl acetate | - | - | - | - | 50.0 |
| Microwave Assisted Extraction | Methanol | - | - | - | - | 50.2 |
Note: The specific optimal parameters for MAE yield percentages of 50.0% and 50.2% were not fully detailed in the abstract, hence the "-" in the table for those parameters. ijera.comslideshare.net
Optimizing these parameters is crucial for developing efficient and scalable processes for this compound isolation and extraction, ensuring both high yield and purity of the final product.
Mechanistic Investigations of Santalin S Biological Activities at the Molecular and Cellular Levels
Cellular Signalling Pathway Modulation by Santalin Compounds
This compound compounds have been shown to modulate several key cellular signaling pathways, influencing processes such as melanogenesis, inflammation, and adipogenesis.
Tyrosinase Enzyme Inhibition Mechanisms
This compound has demonstrated dose-dependent inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) synthesis. Kinetic studies indicate a mixed type of inhibition with a reversible mechanism. Research suggests that this compound interacts with the fluorophore amino acid residues of tyrosinase. This binding has been observed to induce a loss of the enzyme's secondary helical structure, as indicated by circular dichroism spectra analysis. Molecular docking studies further support these findings, suggesting that this compound interacts with the catalytic core of tyrosinase through strong hydrogen and hydrophobic bonding. nih.govontosight.ainih.govresearchgate.netgenecards.orgresearchgate.net
Regulation of Melanogenesis-Associated Genes (MITF, TRP-1, TRP-2)
In in vitro studies using B16F0 melanoma cells, this compound has been shown to inhibit melanogenesis through the downregulation of key genes involved in this process. These include microphthalmia-associated transcription factor (MITF), tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). nih.govontosight.ainih.govresearchgate.net MITF is recognized as a master regulator of melanogenesis, controlling the expression of enzymes like tyrosinase, TRP-1, and TRP-2. nih.govgenominfo.orgmdpi.comunar.ac.id The observed downregulation of these genes by this compound contributes to its anti-melanogenic effects. nih.govontosight.ainih.govresearchgate.net
Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6) in Cellular Models
Studies investigating the effects of Pterocarpus santalinus have indicated its potential to modulate inflammatory mediators. A bioactive fraction of P. santalinus has been reported to inhibit inflammation in 3T3-L1 cells. This effect involves the modulation of inflammatory cytokines, including the downregulation of TNF-α and IL-6. nih.gov TNF-α and IL-6 are well-established pro-inflammatory cytokines that play significant roles in various inflammatory processes. zhanggroup.orguni-freiburg.degoogle.comnih.govnih.gov While these findings are based on a fraction of the plant extract, they suggest that this compound, as a chief constituent, may contribute to these anti-inflammatory properties.
Interference with Adipogenesis Pathways (e.g., PPAR-γ/SREBP-1c)
Research on a bioactive fraction derived from Pterocarpus santalinus has demonstrated interference with adipogenesis pathways in cellular models. This fraction was found to inhibit adipogenesis and reduce lipid accumulation in 3T3-L1 cells. The underlying mechanism involves the downregulation of key transcriptional regulators of adipogenesis, specifically PPAR-γ and SREBP-1c, at the transcriptional level. nih.gov PPAR-γ and SREBP-1c are crucial transcription factors that regulate the differentiation of preadipocytes into adipocytes and the expression of lipogenic genes. researchgate.netsemanticscholar.orgresearchgate.netwikipedia.orgnih.gov These findings suggest a role for this compound in modulating lipid metabolism and adipogenesis, although further studies with isolated this compound are needed to confirm its direct effects.
Antioxidant Mechanisms and Free Radical Scavenging Properties in Vitro
The heartwood of Pterocarpus santalinus, from which this compound is derived, is known to possess antioxidant activities. nih.gov In vitro studies on the methanol (B129727) extract of Pterocarpus santalinus have shown significant free radical scavenging activity, as demonstrated by the DPPH assay. zhanggroup.org This activity was observed to be concentration-dependent. zhanggroup.org While specific detailed mechanisms of pure this compound's antioxidant action, such as direct radical scavenging or modulation of antioxidant enzymes, require further dedicated investigation, the antioxidant capacity of the source plant extract suggests that this compound likely contributes to these effects. Antioxidants function by neutralizing free radicals, thereby preventing oxidative stress and cellular damage. researchgate.netnih.gov
Molecular Interactions with Biological Macromolecules
This compound interacts with biological macromolecules, most notably with the enzyme tyrosinase. As discussed in Section 6.1.1, these interactions involve binding to specific residues within the enzyme's structure, leading to conformational changes and inhibition of its catalytic activity. nih.govontosight.ainih.govresearchgate.netresearchgate.net The binding is characterized by hydrogen and hydrophobic interactions within the catalytic core. nih.govontosight.ainih.govresearchgate.net Beyond enzymes, studies on other compounds have explored interactions with proteins like serum albumin to understand metabolism and transport. nih.gov While direct detailed studies on this compound's interaction with a wide range of biological macromolecules are ongoing areas of research, its demonstrated binding to tyrosinase provides a clear example of its molecular interaction capabilities with proteins. This compound has also been noted to interact with functional sites of fabric materials like silk through hydrogen bonding, illustrating its ability to form associations with macromolecular structures. citeab.com
Summary of Mechanistic Findings
| Biological Activity | Key Mechanism(s) | Cellular Model(s) Used (if specified) | Relevant Mediators/Pathways Involved |
| Tyrosinase Inhibition | Dose-dependent inhibition, mixed-type reversible kinetics, interaction with fluorophore residues, conformational changes, hydrogen and hydrophobic bonding at catalytic core. | In vitro (enzyme assay) | Tyrosinase |
| Inhibition of Melanogenesis | Downregulation of gene expression. | B16F0 melanoma cells | MITF, Tyrosinase, TRP-1, TRP-2 |
| Modulation of Inflammatory Mediators | Downregulation of pro-inflammatory cytokines (based on P. santalinus fraction). | 3T3-L1 cells | TNF-α, IL-6 |
| Interference with Adipogenesis | Downregulation of key transcription factors (based on P. santalinus fraction). | 3T3-L1 cells | PPAR-γ, SREBP-1c |
| Free Radical Scavenging | Neutralization of free radicals (based on P. santalinus extract). | In vitro (e.g., DPPH assay) | Free radicals |
| Molecular Interactions | Binding to enzyme (Tyrosinase) via hydrogen and hydrophobic bonds, conformational changes. | In vitro, Molecular Docking | Tyrosinase, potentially other proteins and macromolecules |
Protein Binding Studies and Ligand-Receptor Interactions
Protein binding and ligand-receptor interactions are fundamental mechanisms by which small molecules like this compound can exert their biological effects. The affinity and specificity of these interactions determine the potency and selectivity of a compound. When a ligand binds to a protein or receptor, it can induce conformational changes that trigger or inhibit downstream signaling pathways, leading to a physiological response. bruker.com Techniques such as atomic force microscopy (AFM) and optical tweezers are increasingly used to analyze receptor function and quantify the binding affinity between ligands and receptors. bruker.com While the search results highlight the importance of protein-ligand interactions in general biological processes and drug development bruker.comfrontiersin.orgnih.govnih.govmdpi.com, specific detailed protein binding studies and ligand-receptor interactions for this compound beyond its interaction with tyrosinase (discussed in the next section) were not extensively detailed in the provided snippets. However, the interaction with tyrosinase involves this compound binding to the enzyme's catalytic core through hydrogen and hydrophobic bonding, suggesting a specific protein interaction mechanism. nih.govresearchgate.net
Enzyme Kinetic Studies (e.g., Tyrosinase)
This compound has been investigated for its inhibitory effects on enzymes, particularly tyrosinase. Tyrosinase is a key enzyme involved in the biosynthesis of melanin, and its overproduction can lead to hyperpigmentation disorders. nih.govresearchgate.netmdpi.comresearchgate.net Studies have shown that this compound inhibits tyrosinase activity in a dose-dependent manner. nih.govresearchgate.net
Kinetic studies have revealed that this compound exhibits a mixed-type inhibition with a reversible mechanism against tyrosinase. nih.govresearchgate.net This suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, and that the inhibition is not permanent. nih.govresearchgate.net Further mechanistic investigation indicated that this compound interacts with the fluorophore amino acid residue of tyrosinase, and this binding induces a loss of the enzyme's secondary helical structure. nih.govresearchgate.net Molecular docking studies support these findings, suggesting that this compound interacts with the catalytic core of tyrosinase through strong hydrogen and hydrophobic bonding. nih.govresearchgate.net
The following table summarizes key findings from tyrosinase inhibition studies:
| Enzyme | Inhibitor | Inhibition Type | Mechanism | Interaction Site | Key Interactions |
| Mushroom Tyrosinase | This compound | Mixed-type | Reversible | Catalytic core, Fluorophore amino acid residue | Hydrogen and hydrophobic bonding |
Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines
Research has explored this compound's potential antiproliferative and apoptotic effects on various cancer cell lines. Plant extracts, including those from Pterocarpus santalinus, have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis. biomedpharmajournal.orgfrontiersin.org Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. frontiersin.org
Studies on the methanolic extract of Pterocarpus santalinus have shown cytotoxic activity and the induction of cell death via apoptosis. researchgate.net While specific detailed mechanisms of this compound-induced apoptosis in various cancer cell lines were not extensively provided for this compound specifically in the search results, general mechanisms of apoptosis induction by natural compounds in cancer cells involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. frontiersin.orgfrontiersin.org These pathways often converge on the activation of caspases, a family of proteases that execute the apoptotic program. frontiersin.orgfrontiersin.org Changes in the expression of pro-apoptotic proteins (e.g., Bax, Bad) and anti-apoptotic proteins (e.g., Bcl-2) are often observed during apoptosis induction. frontiersin.orgfrontiersin.orgnih.govmdpi.com Some studies on other natural compounds or extracts have shown effects on cell cycle arrest and modulation of signaling pathways like NF-κB and AKT/mTOR, which are involved in cell survival and proliferation. frontiersin.orgnih.govmdpi.com
One study on Pterocarpus santalinus leaf and stem bark extracts indicated a concentration-dependent cytotoxic effect on HeLa cells (cervical cancer cell line), with significant cell death at higher concentrations. biomedpharmajournal.org This suggests that this compound, as a constituent of these extracts, may contribute to these antiproliferative effects.
Antiviral Mechanisms in in vitro Cell Models (e.g., SARS-CoV-2)
The antiviral potential of natural compounds, including those from plants, has gained attention, particularly in the context of emerging infectious diseases like COVID-19 caused by SARS-CoV-2. nih.govbiorxiv.orgresearchgate.net While the provided search results discuss antiviral mechanisms against SARS-CoV-2 in general, focusing on how the virus evades the host immune response and potential drug repurposing candidates nih.govbiorxiv.orgresearchgate.netnih.gov, there was no specific information directly linking this compound to antiviral mechanisms against SARS-CoV-2 in in vitro cell models within the provided snippets.
General antiviral strategies explored in the context of SARS-CoV-2 include targeting viral proteins or host cellular pathways essential for viral replication. nih.govbiorxiv.orgresearchgate.net Some compounds have been found to regulate genes related to cholesterol homeostasis and microtubule cytoskeleton organization, which are associated with COVID-19 patient severity and can synergize with antivirals. nih.govbiorxiv.orgresearchgate.net However, the specific involvement of this compound in these or other antiviral pathways against SARS-CoV-2 was not detailed in the search results.
In Silico Modeling and Molecular Docking Simulations to Predict Target Interactions
In silico methods, such as molecular docking and molecular dynamics simulations, are valuable computational tools used to predict and analyze the interactions between small molecules like this compound and their potential protein targets. researchgate.netbiotech-asia.orgnih.govnih.govdntb.gov.ua These methods can provide insights into the binding affinity, binding mode, and the specific amino acid residues involved in the interaction. researchgate.netbiotech-asia.orgnih.govnih.govdntb.gov.ua
Molecular docking simulates the binding process of a ligand to a protein's active site or binding pocket, estimating the binding energy and predicting the most stable complex structure. researchgate.netbiotech-asia.orgnih.govnih.gov Molecular dynamics simulations extend this by simulating the time-dependent behavior of the ligand-protein complex, providing information about the stability of the interaction and conformational changes. biotech-asia.orgnih.govnih.govdntb.gov.ua
In the context of this compound, molecular docking simulations have been employed to study its interaction with tyrosinase. These simulations suggested that this compound interacts with the catalytic core of tyrosinase, forming strong hydrogen and hydrophobic bonds with specific residues. nih.govresearchgate.net This computational approach supported the experimental findings from enzyme kinetic and protein binding studies. nih.govresearchgate.net
In silico methods are widely used in drug discovery and development to screen potential drug candidates, identify putative targets, and understand the molecular basis of drug action. researchgate.netbiotech-asia.orgnih.gov While the provided information specifically highlighted the tyrosinase interaction, in silico studies could be applied to predict this compound's interactions with other proteins and receptors relevant to its observed biological activities, such as those involved in cancer or viral replication, to guide further experimental investigations.
Advanced Analytical Techniques for Santalin Quantification and Characterization in Complex Matrices
Hyphenated Chromatographic-Spectroscopic Techniques
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, offering comprehensive analysis of complex mixtures containing santalin.
LC-MS/MS and UPLC-MS/MS for Qualitative and Quantitative Analysis
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) are widely employed for the qualitative and quantitative analysis of this compound and its analogues, such as this compound A and this compound B. These techniques offer high sensitivity and selectivity, making them suitable for analyzing complex matrices like Pterocarpus santalinus extracts and even biological samples such as rat plasma.
Method development and validation for the quantification of this compound compounds using UPLC-MS/MS have been reported, demonstrating linearity, sensitivity, precision, and accuracy. For instance, a UPLC-MS/MS method was successfully applied for the simultaneous determination of this compound A and this compound B in rat plasma, highlighting its utility in pharmacokinetic studies. Another application involves the simultaneous determination of multiple compounds, including this compound A and this compound B, in P. santalinus using LC-MS/MS, with validated parameters ensuring reliable quantification.
GC-MS and LC-NMR for Comprehensive Structural Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are valuable tools for the comprehensive structural elucidation of this compound and related compounds. GC-MS is typically used for volatile or semi-volatile compounds, often requiring derivatization for less volatile santalins. LC-NMR, on the other hand, directly couples liquid chromatography separation with NMR spectroscopy, providing detailed structural information for compounds separated from complex mixtures. These techniques contribute to the identification of known santalins and the characterization of novel analogues found in natural product extracts.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Applications
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another hyphenated technique with potential applications in the analysis of this compound. CE offers high separation efficiency for charged molecules, complementing the capabilities of MS for detection and identification. While specific detailed applications for this compound analysis using CE-MS were not extensively detailed in the provided snippets, CE-MS is generally applicable to the analysis of natural products and could be employed for separating and characterizing polar or charged this compound derivatives or related compounds present in complex matrices.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) plays a crucial role in the analysis of this compound by providing accurate mass measurements. This allows for the determination of the elemental composition of this compound and its metabolites or degradation products. Exact mass information obtained from HRMS is essential for confirming the identity of known compounds and for the confident identification of unknown substances during structural elucidation studies. HRMS is often coupled with chromatographic techniques like LC for the analysis of complex samples containing this compound.
Chiral Analytical Methods (e.g., Chiral HPLC, Chiral SFC)
This compound and its related compounds may exist as stereoisomers, which can exhibit different biological activities. Chiral analytical methods, such as Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Chiral Supercritical Fluid Chromatography (Chiral SFC), are employed to separate and analyze these stereoisomers. These techniques utilize chiral stationary phases that interact differently with enantiomers, enabling their separation and individual quantification. Chiral analysis is important for understanding the stereochemistry of this compound compounds in natural sources and synthesized products.
Process Analytical Technology (PAT) in this compound Production and Processing
Process Analytical Technology (PAT) involves the use of analytical tools to monitor and control manufacturing processes in real-time. While specific examples of PAT applied directly to this compound production and processing were not detailed, the principles of PAT, which often involve spectroscopic and chromatographic methods, could be applied. This could include monitoring the extraction efficiency of this compound from plant material, assessing the purity of isolated this compound, or controlling reactions during the synthesis of this compound derivatives. The application of PAT can help ensure product quality, consistency, and optimize process yields.
Spectrophotometric Methods for Concentration Determination
Spectrophotometry is a fundamental technique widely employed for the quantitative analysis of chemical substances based on their ability to absorb or transmit light at specific wavelengths. libretexts.orgmt.com UV-Visible (UV-Vis) spectrophotometry is particularly relevant for colored compounds like this compound, which exhibit distinct absorption spectra in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.com
The principle behind spectrophotometric quantification is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing substance and the path length of the light beam through the solution. By measuring the absorbance of a this compound solution at its maximum wavelength of absorption (λmax) and using a calibration curve prepared with known concentrations of this compound, the concentration of an unknown this compound sample can be determined.
Studies on this compound extracted from red sandalwood have utilized UV-Vis spectrophotometry to analyze its absorption characteristics. The absorption spectrum of this compound can be influenced by factors such as pH, leading to shifts in the absorption maxima and color changes. researchgate.net For instance, spectrophotometric analysis of this compound dye extracted at varying pH levels revealed significant shifts in absorption maxima and color transitions, reflecting the dye's sensitivity to pH variations. researchgate.net At pH 4, this compound extract showed high absorbance around 350 nm, corresponding to a yellowish hue, attributed to the protonation of this compound molecules. researchgate.net
UV-Vis spectrophotometry can also be coupled with separation techniques like High-Performance Liquid Chromatography (HPLC-UV-Vis) for more complex samples, allowing for the separation and subsequent quantification of this compound alongside other compounds. nih.gov This hyphenated technique provides enhanced specificity and accuracy in determining this compound concentration in mixtures.
Data on the absorbance of this compound extract at different pH values can be illustrative of its spectrophotometric behavior:
| pH | Approximate λmax (nm) | Observed Hue |
| 4.0 | ~350 | Yellowish |
| 4.0-11.0 | Shifts observed | Color transitions |
The application of spectrophotometric methods, particularly UV-Vis spectroscopy, is crucial for determining the concentration of this compound in various extracts and formulations, aiding in quality control and research involving this natural dye. mt.com
Advanced Microscopic Techniques for Material Characterization (e.g., SEM for Dye Applications)
Advanced microscopic techniques play a vital role in characterizing the morphology and structure of materials containing this compound, especially in its applications as a dye. Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and microstructure of materials at high magnifications. msu.eduresearchgate.net
In the context of this compound dye applications, SEM can be used to analyze how the dye interacts with and is distributed on different substrates, such as textile fibers or paper. researchgate.netmdpi.com This provides insights into the dyeing process, the uniformity of color distribution, and potential changes to the material's surface caused by the dye or associated treatments.
For example, SEM analysis has been employed to study the surface morphology of materials coated with this compound dye. In one study, the surface morphology of pure cellulose (B213188) paper and a colorimetric indicator label coated with this compound dye was analyzed using SEM. researchgate.net The images showed differences in the surface structure between the pure paper and the paper coated with the this compound indicator, revealing a smoother surface and less void space after coating. researchgate.net
SEM is also used in studies investigating the dyeing of fabrics with this compound. Analysis of silk fabric before and after dyeing with this compound extracted using microwave irradiation has been performed using SEM to observe morphological changes on the fabric surface. mdpi.comresearchgate.net
Beyond surface morphology, SEM, often coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), can provide elemental analysis of the sample surface, helping to identify the presence and distribution of elements associated with this compound or mordants used in dyeing processes. msu.eduwiley-vch.de
Microscopic techniques, including SEM, are essential for understanding the physical characteristics of this compound-dyed materials, contributing to the optimization of dyeing processes and the development of new applications for this natural pigment. researchgate.net
Emerging Applications and Research Frontiers of Santalin
Development of Santalin-Based Biosensors and Chemo-sensors
The chromogenic properties of this compound make it a promising candidate for the development of biosensors and chemosensors. These sensors utilize a change in color in response to a specific chemical or biological stimulus. This compound's ability to exhibit visible color changes under different conditions can be leveraged for detection purposes. horizonepublishing.comresearcher.lifeallaboutcircuits.com
pH-Sensitive Colorimetric Indicators
This compound dye has been investigated for its application as a natural colorimetric indicator, particularly for monitoring changes in pH. This property is valuable in applications such as monitoring food spoilage. horizonepublishing.comresearcher.liferesearchgate.netresearchgate.net For instance, this compound dye immobilized in a matrix like polyvinyl alcohol-methylcellulose on cellulose (B213188) paper has been shown to function as a low-cost pH-sensitive indicator label. horizonepublishing.comresearcher.liferesearchgate.net This type of indicator exhibits a visible color change in response to variations in carbon dioxide concentrations, which correlate with decreases in pH and increases in titratable acidity during the spoilage process of food items like ready-to-cook idly batter. horizonepublishing.comresearcher.liferesearchgate.net The color changes can be analyzed using techniques like converting them into grayscale images for pixel intensity analysis, demonstrating the indicator's effectiveness in tracking spoilage progression. horizonepublishing.comresearchgate.net this compound extract solutions show varying colors across a pH range of 4.0 to 11.0, with distinct absorbance peaks at different pH values. researchgate.netresearchgate.net
Biotechnological Production of this compound through Cell Culture or Microbial Systems
Traditional methods of obtaining this compound rely on extraction from Pterocarpus santalinus, a slow-growing tree, which raises concerns about sustainability and supply limitations. rmit.edu.vn Biotechnological approaches, such as production through cell culture or microbial systems, are being explored as sustainable alternatives. While much of the research in this area has focused on the microbial synthesis of other sandalwood compounds like santalenes and santalols nih.govnih.govdntb.gov.ua, the broader field of plant cell culture and microbial engineering for producing valuable secondary metabolites is well-established e3s-conferences.orgdergipark.org.tr. These techniques offer the potential for controlled production, increased yields, and reduced reliance on traditional plant harvesting. nih.gove3s-conferences.org Metabolic engineering strategies have shown promise in transforming microorganisms into "cell factories" for producing plant natural products through fermentation using renewable resources. nih.gov
Theoretical Advancements in this compound Chemistry and Bioactivity Prediction
Theoretical chemistry and computational approaches are playing an increasing role in understanding the structure, properties, and potential bioactivities of compounds like this compound. stanford.eduwikipedia.org These methods can be used to predict molecular behavior, reactivity, and interactions. stanford.eduwikipedia.orgntnu.edu Computational techniques, including QSAR (Quantitative Structure-Activity Relationships) and molecular docking, are employed to identify potential biological activities and design new compounds with desired properties. nih.govnih.govbiorxiv.org While specific theoretical studies solely focused on predicting this compound's bioactivity using these advanced methods were not extensively detailed in the search results, the application of such computational approaches is a growing area in natural product research and drug discovery. nih.govbiorxiv.orgiddd.group Theoretical chemistry provides a basis for understanding existing molecules and designing new ones by predicting and explaining how atoms move and interact. stanford.edu
Sustainable Production and Valorization Strategies for this compound Resources
Ensuring the sustainable production of this compound and exploring valorization strategies for the resources from which it is derived are critical research frontiers. Given that red sandalwood is a valuable but slow-growing resource, sustainable harvesting practices and alternative production methods are essential. rmit.edu.vn Biotechnological production methods, as discussed in Section 8.2, represent a key aspect of sustainable production. nih.gove3s-conferences.org Furthermore, valorization strategies focus on utilizing all components of the source material, minimizing waste and creating additional value. Research into efficient and environmentally friendly extraction methods, such as microwave-assisted extraction, contributes to sustainability. mdpi.comresearchgate.netresearcher.life The use of natural dyes like this compound as sustainable alternatives to synthetic dyes also aligns with valorization and eco-friendly practices. horizonepublishing.comresearcher.lifedntb.gov.ua The concept of a circular bioeconomy, which involves the valorization of waste streams from bioproduction, is also relevant to the sustainable utilization of resources related to compounds like this compound. researcher.lifemdpi.comrsc.org
Conclusion and Future Directions in Santalin Academic Research
Summary of Key Discoveries and Methodological Advancements
Recent research has highlighted the presence of Santalin A and this compound B as major bioactive compounds in the heartwood of Pterocarpus santalinus. nih.gov Studies have explored their potential in various biological contexts, including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. nih.govresearchgate.netjabonline.inijrpp.com Methodological advancements in the study of this compound include the use of techniques such as UHPLC-ESI-HRMS/MS for identification and quantification of Santalins and other compounds in extracts. utrgv.edu In silico molecular docking calculations have also been employed to investigate the interaction of this compound A with target proteins like mTOR, suggesting potential therapeutic applications. ijpsr.com Furthermore, optimized extraction methods, such as microwave-assisted extraction, are being developed to enhance the yield and purity of this compound for various applications. mdpi.com
Key Discoveries and Methodological Advancements in this compound Research
| Aspect | Key Discoveries | Methodological Advancements |
| Bioactive Compounds | Identification of this compound A and B as major components with biological potential. nih.gov | Advanced analytical techniques like UHPLC-ESI-HRMS/MS for compound identification. utrgv.edu |
| Biological Activities | Potential antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netjabonline.inijrpp.com | In silico molecular docking for studying compound-protein interactions (e.g., this compound A with mTOR). ijpsr.com |
| Extraction Techniques | This compound as a natural dye. mdpi.com | Optimized extraction methods, including microwave-assisted extraction. mdpi.com |
Identification of Persistent Knowledge Gaps in this compound Research
Despite the progress, several knowledge gaps persist in this compound research. A comprehensive understanding of the mechanisms of action underlying its reported biological activities is still needed. While studies suggest potential therapeutic applications, further research is required to fully elucidate the in vivo effects and pharmacokinetics of this compound and its derivatives. ontosight.ai The variability in the composition of this compound extracts based on geographical origin and extraction methods also presents a challenge for standardization and consistent research findings. There is a need for more comparative and longitudinal studies to provide robust evidence for its efficacy in various applications. nih.gov Furthermore, the potential synergistic interactions of this compound with other compounds present in Pterocarpus santalinus or in combination with other therapeutic agents warrant further investigation. researchgate.net
Prospective Avenues for Interdisciplinary Research on this compound
This compound research can significantly benefit from interdisciplinary collaboration. wisdomlib.orgsantannapisa.itresearchgate.net Integrating expertise from chemistry, biology, pharmacology, materials science, and environmental science can lead to novel discoveries. For instance, combining advanced synthetic chemistry with biological assays could help in developing more potent and specific this compound derivatives. Collaboration between materials scientists and biologists could explore the use of this compound in biocompatible materials or drug delivery systems. uni-graz.attugraz.at Environmental scientists can contribute by studying sustainable harvesting practices for Pterocarpus santalinus and the ecological impact of this compound extraction. d-nb.info Network pharmacology approaches can be employed to validate traditional claims and identify potential therapeutic targets for this compound against various diseases. researchgate.net
Implications for Advanced Materials Science and Molecular Biology
This compound's unique chemical structure and properties offer exciting implications for advanced materials science and molecular biology. In materials science, this compound's vibrant color and stability make it a candidate for natural dyes in various applications, including textiles and potentially in advanced functional materials like dye-sensitized solar cells. mdpi.commdpi.comresearchgate.net Its antioxidant and antimicrobial properties could also be leveraged in developing active packaging materials or coatings. researchgate.net In molecular biology, this compound and its derivatives can serve as probes or inhibitors to study specific biological pathways. The observed interaction with proteins like mTOR suggests potential as a lead compound for developing new therapeutic agents targeting cellular signaling pathways involved in diseases like diabetic nephropathy. ijpsr.com Further research into its interactions with other biomolecules could reveal new targets and mechanisms relevant to various biological processes.
Q & A
Basic Research Questions
Q. What validated methodologies are recommended for extracting and isolating Santalin compounds (e.g., this compound A/B) from Pterocarpus santalinius?
- Methodological Answer : Optimize extraction using ethanol/water mixtures (70:30 v/v) via Soxhlet extraction, as described for red sandalwood dye isolation . Validate purity via HPLC coupled with UV-Vis spectroscopy (λmax 394 nm for this compound A) and compare retention times against reference standards. For structural confirmation, employ H/C NMR (e.g., δ 7.2–8.3 ppm for aromatic protons) and FT-IR (ν ~1250 cm for C-O bonds) . Document solvent ratios, temperature, and particle size effects on yield reproducibility .
Q. How can researchers ensure the reproducibility of spectroscopic data for this compound derivatives?
- Methodological Answer : Standardize instrumental parameters (e.g., NMR solvent: CDCl, scan accumulation ≥16; IR resolution: 4 cm). Use internal standards (e.g., TMS for NMR) and validate spectral assignments against computational simulations (e.g., DFT for IR vibrations). Cross-verify with independent techniques, such as mass spectrometry (ESI-MS for molecular ion peaks) . Report deviations ≥5% and troubleshoot via sample recrystallization or column chromatography .
Q. What statistical approaches are appropriate for analyzing this compound’s stability under varying pH/temperature conditions?
- Methodological Answer : Design a factorial experiment (e.g., pH 3–9, 25–60°C) with triplicate trials. Use ANOVA to assess degradation kinetics (e.g., half-life calculations) and Tukey’s HSD post hoc tests for pairwise comparisons. Report confidence intervals (95%) and outliers identified via Grubbs’ test. For non-linear trends, apply polynomial regression .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported UV-Vis absorption maxima across studies?
- Methodological Answer : Investigate solvent polarity effects (e.g., ethanol vs. DMSO) and aggregation states via dilution studies. Compare with TD-DFT simulations to correlate experimental λmax with electronic transitions. Address discrepancies by standardizing solvent systems and validating spectrophotometer calibration (e.g., holmium oxide filter checks) . If unresolved, propose solvent-specific absorption profiles in supplementary data .
Q. What strategies mitigate steric hindrance challenges in synthesizing this compound-based macrocyclic compounds?
- Methodological Answer : Optimize reaction conditions using low-temperature (0–5°C) Suzuki-Miyaura coupling to reduce byproducts. Employ bulky ligands (e.g., SPhos) to enhance regioselectivity. Monitor intermediates via LC-MS and adjust stoichiometry (e.g., 1.2 eq aryl boronic acid). For crystallographic validation, use synchrotron XRD to resolve steric clashes .
Q. How to design a robust experimental framework for studying this compound’s antioxidant mechanisms in vitro?
- Methodological Answer : Combine DPPH/ABTS assays with ROS scavenging kinetics (pseudo-first-order models). Use EPR spectroscopy to detect radical intermediates. Validate specificity via knockout experiments (e.g., catalase inhibition). For mechanistic insights, integrate molecular docking (e.g., this compound A with Nrf2-Keap1) and correlate with experimental IC values . Address false positives using positive/negative controls (e.g., ascorbic acid, DMSO blanks) .
Methodological Best Practices
- Data Contradiction Analysis : Apply triangulation (e.g., spectroscopic, computational, and chromatographic data) to identify systematic vs. random errors . Use Bland-Altman plots for inter-method comparisons .
- Ethical Reporting : Disclose all negative results (e.g., failed syntheses) and raw datasets in supplementary materials. Avoid selective data trimming; use pre-registered protocols to confirm hypothesis adjustments .
- Discussion Framing : Contextualize findings within the redox-active natural product literature. Discuss limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) and propose validation via animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
